5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one
Overview
Description
5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of novel thiazole derivatives, which have a wide range of medicinal and biological properties .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives, however, are known to influence a variety of biological processes .
Result of Action
Similar compounds have shown antitumor activity against certain types of cancer cells .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminopyrimidin-5-yl thiocyanates with suitable reagents under controlled conditions . Another approach includes the cyclization of thiazole-4,5-dicarboxamide using potassium hypobromite .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or amino groups .
Scientific Research Applications
5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a core structure in the development of potential therapeutic agents, including anticancer, antiviral, and antibacterial compounds.
Biological Studies: This compound is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Chemical Synthesis: It acts as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Thiazolo[5’,4’5,6]pyrano[2,3-d]pyrimidine: Features an additional fused pyrano ring.
Pyrimido[4,5-d]pyrimidine: Contains two fused pyrimidine rings
Uniqueness
5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is unique due to its specific fusion of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .
Properties
IUPAC Name |
5-amino-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1H,(H3,6,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJYFPRPQWKTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848691-22-5 | |
Record name | 5-Amino-3H-thiazolo[4,5]pyrimidine-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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